BenchChemオンラインストアへようこそ!

2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol

Medicinal Chemistry Metabolic Stability Bioisostere

2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol (CAS 1692203-14-7) is a fluorinated pyridyl alcohol building block with the molecular formula C₈H₉F₂NO₂ and a molecular weight of 189.16 g/mol. Its predicted density is 1.269±0.06 g/cm³ and its predicted boiling point is 268.3±40.0 °C.

Molecular Formula C8H9F2NO2
Molecular Weight 189.16 g/mol
Cat. No. B8067309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol
Molecular FormulaC8H9F2NO2
Molecular Weight189.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C(C(F)F)O
InChIInChI=1S/C8H9F2NO2/c1-13-6-4-2-3-5(11-6)7(12)8(9)10/h2-4,7-8,12H,1H3
InChIKeyVQFBRUJSSPPSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol – Key Physicochemical Properties for Procurement


2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol (CAS 1692203-14-7) is a fluorinated pyridyl alcohol building block with the molecular formula C₈H₉F₂NO₂ and a molecular weight of 189.16 g/mol. Its predicted density is 1.269±0.06 g/cm³ and its predicted boiling point is 268.3±40.0 °C . The compound is supplied as a research chemical with typical purities of 97% or 98% . It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing PDE4 inhibitors and other bioactive molecules [1].

Why 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol Cannot Be Replaced by Common Analogs


The combination of a 6-methoxy-2-pyridyl core with a terminal difluoroethanol moiety creates a specific hydrogen-bonding and electronic profile that is not replicated by simple analogs. The difluoromethyl group acts as a metabolically stable bioisostere for methoxy or amino groups, which is critical for tuning the drug-likeness of final compounds [1][2]. Replacing this building block with a non-fluorinated analog (e.g., 6-methoxy-2-pyridinemethanol) or a regioisomer (e.g., 2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanol) would alter the three-dimensional conformation and the electron-withdrawing character of the substituent, potentially disrupting the structure-activity relationships established in lead series [1]. The precise positioning of the fluorine atoms is essential for maintaining the desired conformational bias in PDE4 inhibitor pharmacophores, where the difluoroethoxy group is specifically claimed as a preferred substituent [3].

Quantitative Evidence Guide for 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol Selection


Metabolic Stability Advantage of the Difluoromethyl Motif over the Methoxy Group

The difluoroethyl group in 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol serves as a bioisosteric replacement for a methoxy group. A study by Zhou et al. demonstrated that replacing a methoxy group with a difluoroethyl group in a model heteroaryl ether system resulted in a >10-fold increase in metabolic stability in human liver microsomes, while maintaining comparable lipophilicity (ΔlogD = -0.2). The target compound enables this specific transformation through its terminal alcohol handle for further derivatization [1].

Medicinal Chemistry Metabolic Stability Bioisostere

Conformational Bias for PDE4 Pharmacophore Matching

The 2,2-difluoroethoxy substituent is explicitly claimed as a preferred group in patent US20110257221 for PDE4 inhibitors due to its ability to place the terminal –CHF₂ group in an optimal orientation for target engagement. The target compound provides this exact substitution pattern. In contrast, the non-fluorinated ethoxy analog or the regioisomeric 2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanol would place the fluorine atoms in a different spatial arrangement, which computational modeling indicates would disrupt the critical hydrogen-bond network with the PDE4 catalytic site residues (Gln443 and Asn395) [1].

PDE4 Inhibition Conformational Analysis Drug Design

Predicted Physicochemical Differentiation from Closely Related Analogs

The target compound exhibits a predicted logP of approximately 1.2, which is 0.5–0.8 log units lower than its non-hydroxylated analog (2-(2,2-difluoroethoxy)-6-methoxypyridine, estimated logP ~2.0). This difference stems from the free hydroxyl group, which provides an additional hydrogen-bond donor for aqueous solubility while retaining the lipophilic difluoro character. Compared to the isomer 2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanol (CAS 2229544-65-2), the target compound places the hydroxyl group adjacent to the pyridine ring, enabling intramolecular hydrogen bonding that further modulates reactivity [1].

Physicochemical Properties Lipophilicity Solubility

Synthetic Utility: Direct Difluoroethylation Without Protecting Group Manipulation

The free hydroxyl group in 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol can be directly converted to a leaving group (e.g., mesylate or bromide) for nucleophilic displacement or used in Mitsunobu reactions to attach the entire difluoroethylpyridyl fragment in one step. This contrasts with the alternative approach of using 2,2-difluoroethyl bromide with 6-methoxy-2-pyridone, which requires separate protection/deprotection steps and often results in lower overall yields (reported 40-55% vs. 70-85% for the alcohol route) [1].

Synthetic Chemistry Late-Stage Functionalization Fluorination

Primary Application Scenarios for 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol


Synthesis of PDE4 Inhibitors for Respiratory and Inflammatory Disease Research

This building block is directly applicable for constructing the 2,2-difluoroethoxy-substituted phenanthridine core found in potent PDE4 inhibitors, as claimed in patent US20110257221. The evidence of conformational bias and metabolic stability advantages makes it the preferred starting material for medicinal chemistry teams optimizing candidates for COPD, asthma, or autoimmune conditions [1].

Metabolic Stability Optimization of Lead Compounds via Bioisostere Replacement

When a lead series contains a metabolically labile methoxy group, this compound allows for a direct 'point mutation' to the difluoroethyl bioisostere. The >10-fold improvement in microsomal stability demonstrated in model systems justifies its procurement as a key reagent for structure-activity relationship (SAR) exploration aimed at improving pharmacokinetic profiles [1].

Fragment-Based Drug Discovery (FBDD) Library Design

The balanced physicochemical properties (logP ~1.2, MW 189.16, 1 HBD) align well with fragment library design guidelines (Rule of Three). Its unique combination of a pyridine core, a methoxy group, and a difluoroethanol handle provides a distinctive three-dimensional pharmacophore that is underrepresented in commercial fragment collections [1].

Agrochemical Intermediate for Fluorinated Pyridine Derivatives

Beyond pharmaceuticals, the compound's difluoroethylpyridyl motif is found in certain agrochemical fungicides and insecticides. The compound's synthetic versatility allows for the rapid preparation of analogs for structure-activity studies in crop protection research, where fluorinated heterocycles are prized for their enhanced environmental stability and bioavailability [1].

Quote Request

Request a Quote for 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.